molecular formula C7H8BrNO B15316138 2-(Bromomethyl)-4-methoxypyridine

2-(Bromomethyl)-4-methoxypyridine

Cat. No.: B15316138
M. Wt: 202.05 g/mol
InChI Key: OETPLZMWEOJJQW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a bromomethyl group at the 2-position and a methoxy group at the 4-position of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method is to react 4-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a temperature range of 50-70°C. The bromination occurs selectively at the 2-position due to the electron-donating effect of the methoxy group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methoxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of 4-methoxypyridine.

    Oxidation: Products include 4-methoxypyridine-2-carboxaldehyde and 4-methoxypyridine-2-carboxylic acid.

    Reduction: Products include 2-(bromomethyl)-4-methoxypiperidine.

Scientific Research Applications

2-(Bromomethyl)-4-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

    Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxypyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)pyridine: Lacks the methoxy group at the 4-position, making it less reactive in certain substitution reactions.

    4-Methoxypyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Chloromethyl)-4-methoxypyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and reaction conditions.

Uniqueness

2-(Bromomethyl)-4-methoxypyridine is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity patterns. The bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions, while the methoxy group enhances the electron density on the pyridine ring, making it more reactive towards electrophiles.

Biological Activity

2-(Bromomethyl)-4-methoxypyridine is a pyridine derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its bromomethyl and methoxy substituents, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, which could lead to therapeutic effects in various diseases.
  • Receptor Binding : It may interact with specific receptors on cell surfaces, modulating signaling pathways that are crucial for cellular functions.
  • DNA Interaction : There is potential for this compound to intercalate into DNA, affecting gene expression and leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its efficacy:

Cell LineIC50 (µM)Mechanism
A54918.7Induction of apoptosis via caspase activation
HeLa22.5Cell cycle arrest and DNA fragmentation

These results were obtained using MTT assays and flow cytometry techniques to assess cell viability and apoptosis induction.

Anti-inflammatory Activity

The compound has also been tested for anti-inflammatory properties. In a study assessing its ability to inhibit albumin denaturation, results indicated significant activity:

CompoundPercentage Inhibition
This compound68%
Ibuprofen75%

This suggests that this compound has comparable anti-inflammatory effects to established agents like ibuprofen.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, the compound's antimicrobial activity has been investigated. It demonstrated effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli32
S. aureus16

These findings indicate that the compound may serve as a lead candidate for developing new antimicrobial agents.

Case Studies

  • Anticancer Research : A study evaluated the effects of this compound on human lung adenocarcinoma cells (A549). The compound was shown to induce apoptosis through the activation of caspases, suggesting it may be a candidate for lung cancer therapy.
  • Inflammatory Disease Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.
  • Antimicrobial Efficacy : Clinical trials assessing the antimicrobial efficacy of this compound against resistant bacterial strains highlighted its potential as an alternative treatment option in antibiotic-resistant infections.

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-(bromomethyl)-4-methoxypyridine

InChI

InChI=1S/C7H8BrNO/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5H2,1H3

InChI Key

OETPLZMWEOJJQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)CBr

Origin of Product

United States

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